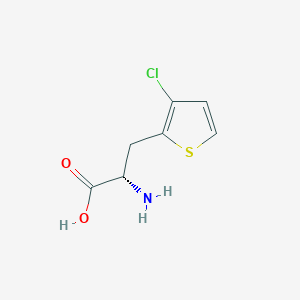
(2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid is a compound that features a thiophene ring substituted with a chlorine atom and an amino acid side chain. Thiophene derivatives are known for their diverse applications in pharmaceuticals, materials science, and organic electronics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid, often involves multicomponent reactions. One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur . The Paal-Knorr synthesis is another method, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
化学反応の分析
Types of Reactions
(2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Thiophene derivatives are widely used as building blocks in organic synthesis and materials science. They are essential components in the development of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs) .
Biology and Medicine
In medicinal chemistry, thiophene derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. They are used in the design of drugs targeting various diseases .
Industry
Thiophene derivatives are used as corrosion inhibitors, in the fabrication of organic field-effect transistors (OFETs), and in the production of organic photovoltaics (OPVs) .
作用機序
The mechanism of action of (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The thiophene ring can participate in π-π stacking interactions, while the amino acid side chain can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-amino-3-(2-thienyl)propanoic acid: Similar structure but without the chlorine substitution.
2-amino-3-(3-bromothiophen-2-yl)propanoic acid: Similar structure with a bromine substitution instead of chlorine.
Uniqueness
The presence of the chlorine atom in (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid can influence its electronic properties, reactivity, and biological activity, making it distinct from other thiophene derivatives .
特性
分子式 |
C7H8ClNO2S |
|---|---|
分子量 |
205.66 g/mol |
IUPAC名 |
(2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO2S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 |
InChIキー |
XQEDKUDVLNCBIW-YFKPBYRVSA-N |
異性体SMILES |
C1=CSC(=C1Cl)C[C@@H](C(=O)O)N |
正規SMILES |
C1=CSC(=C1Cl)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(-)-(5As,10br)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B15156855.png)
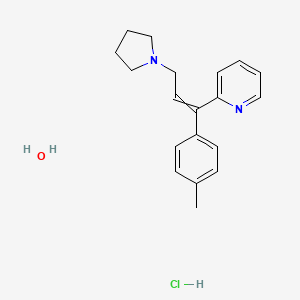
![N-[1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide](/img/structure/B15156867.png)
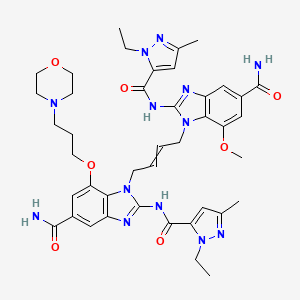
![({[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl}oxy(hydroxy)phosphoryl)oxyphosphonic acid trisodium](/img/structure/B15156884.png)
![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15156892.png)
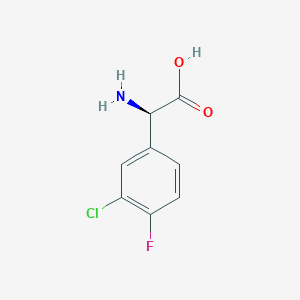
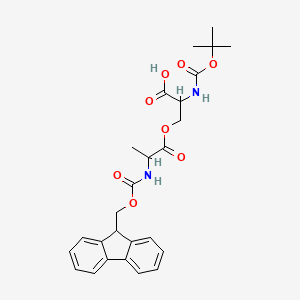
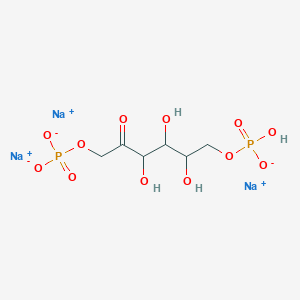
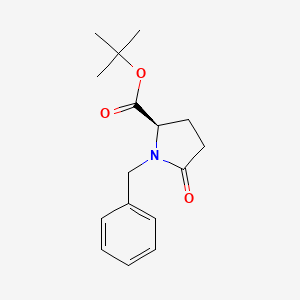
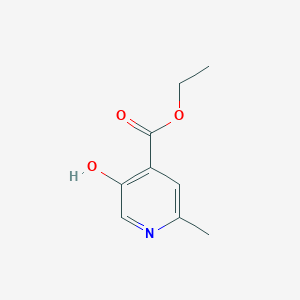
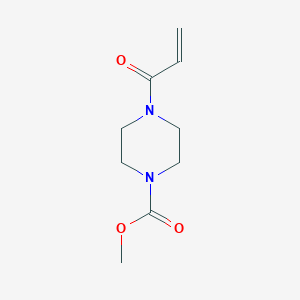
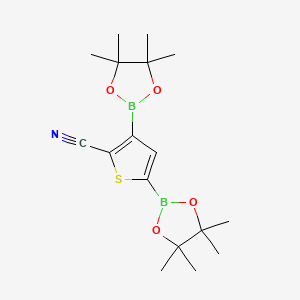
![2-[(Tert-butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid; dicha](/img/structure/B15156929.png)
